

A Comparative Crystallographic Analysis of Oxazole Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 4-Methyloxazole-2-carboxylic acid

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Introduction

4-Methyloxazole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural framework is a key component in various biologically active molecules. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.

While a crystal structure for **4-methyloxazole-2-carboxylic acid** is not publicly available, this guide provides a comparative analysis of two related oxazole derivatives with published crystallographic data: Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate and Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. This comparison offers insights into the structural variations and intermolecular interactions that can be expected within this class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two comparator oxazole derivatives, providing a basis for structural comparison.

Parameter	Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate	Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
Chemical Formula	C ₁₃ H ₁₂ BrNO ₄	C ₆ H ₈ N ₂ O ₄
Molecular Weight	326.15 g/mol	172.14 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
Unit Cell Dimensions	a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å	a = 8.531(3) Å, b = 10.843(4) Å, c = 7.999(3) Å
$\alpha = 90^\circ$, $\beta = 100.066(11)^\circ$, $\gamma = 90^\circ$	$\alpha = 90^\circ$, $\beta = 105.99(3)^\circ$, $\gamma = 90^\circ$	
Volume (Å ³)	2616.1(6)	710.1(5)
Z (Molecules/Unit Cell)	8	4
Key Intermolecular Interactions	C-H...O and C-H...N hydrogen bonds	N-H...O hydrogen bonds

Data for Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate sourced from[1]. Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate sourced from[2].

Experimental Protocols

Synthesis and Crystallization

1. Synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate[1]

The synthesis of this compound involves a multi-step process which is not detailed in the provided search results. However, a general approach to synthesizing similar oxazole derivatives often involves the condensation of a β -ketoester with an appropriate amide or a Huisgen-type [3+2] cycloaddition.

- Crystallization: Single crystals suitable for X-ray diffraction were obtained by dissolving the synthesized compound in a hot solution of petroleum ether and ethyl acetate (95:5 ratio),

followed by slow cooling to room temperature.[3]

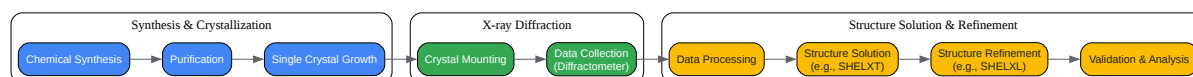
2. Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[2]

This compound was synthesized from methyl 3-methoxyisoxazole-5-carboxylate through a nitration reaction followed by a reduction of the nitro group.

- Step 1: Nitration. Triflic anhydride is added to a solution of tetramethylammonium nitrate in dichloromethane (DCM) at room temperature. After stirring, a solution of methyl 3-methoxyisoxazole-5-carboxylate in DCM is added, and the mixture is refluxed. The product, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, is purified by silica gel column chromatography.[2]
- Step 2: Reduction. Iron powder is added to a solution of the nitro-isoxazole from Step 1 in a mixture of acetic acid and water. The solution is stirred at 50°C. After workup and purification by silica gel column chromatography, methyl 4-amino-3-methoxyisoxazole-5-carboxylate is obtained as a crystalline solid.[2]

X-ray Diffraction Data Collection and Structure Refinement

A standardized workflow for single-crystal X-ray diffraction is outlined below. The specific parameters for the comparator compounds are detailed in their respective publications.

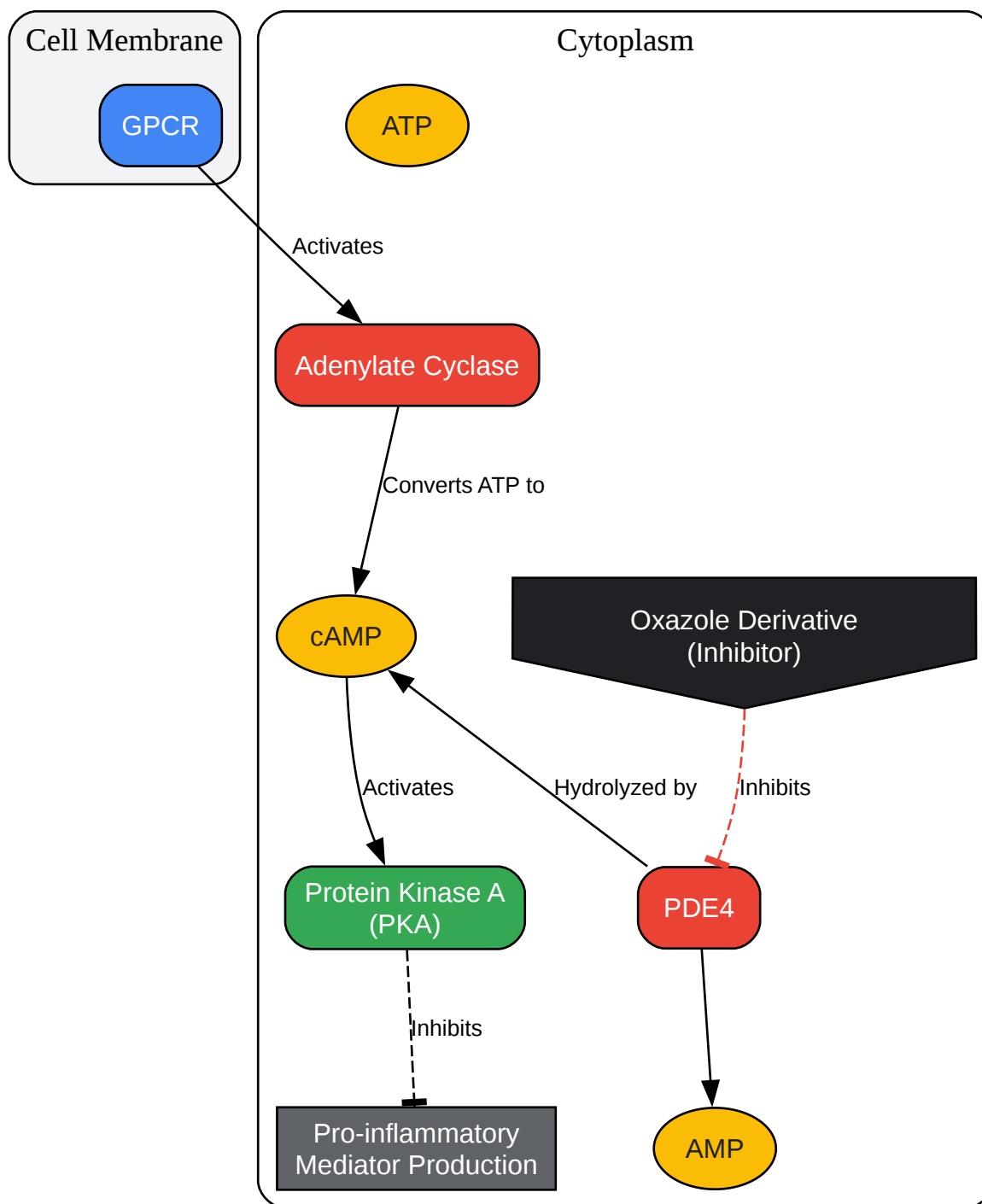


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Figure 1. A generalized workflow for X-ray crystallography analysis.

Biological Activity and Signaling Pathways

Oxazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as phosphodiesterase 4 (PDE4).[4] PDE4 is a key enzyme in the inflammatory signaling cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.



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Figure 2. Simplified signaling pathway of PDE4 inhibition by oxazole derivatives.

The diverse biological activities of oxazole derivatives underscore their potential as scaffolds for the development of new therapeutic agents.[5][6][7][8] Further synthesis and crystallographic studies of novel **4-methyloxazole-2-carboxylic acid** derivatives will be crucial in elucidating their structure-activity relationships and advancing their therapeutic potential.

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